NCDC

Overview

Description

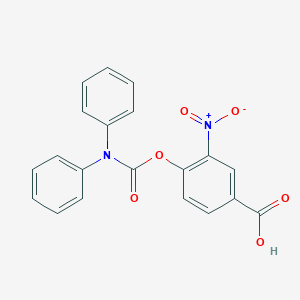

2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate is a chemical compound with the molecular formula C20H14N2O6 and a molecular weight of 378.33 g/mol . It is known for its role as an inhibitor of phospholipase C and its applications in various biochemical assays . This compound is also used in the determination of chymotrypsin and has been studied for its effects on histamine release and inositol trisphosphate production in mast cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NCDC typically involves the reaction of 2-nitro-4-carboxyphenol with N,N-diphenylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate undergoes various chemical reactions, including:

Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water as the solvent.

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Hydrolysis: 2-nitro-4-carboxyphenol and N,N-diphenylcarbamic acid.

Reduction: 2-amino-4-carboxyphenyl-N,N-diphenylcarbamate.

Substitution: Various substituted phenolic derivatives depending on the electrophile used.

Scientific Research Applications

2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate has several scientific research applications:

Biochemistry: Used as a specific chromogenic inactivator of chymotrypsin, aiding in the study of protease activity.

Cell Biology: Inhibits anti-IgE-mediated histamine release and inositol trisphosphate production in mast cells, making it useful in allergy research.

Pharmacology: Functions as an inhibitor of phospholipase C, which is involved in various signaling pathways.

Plant Biology: Acts as a plant-growth regulator.

Mechanism of Action

The mechanism of action of NCDC involves the inhibition of phospholipase C (PLC). By inhibiting PLC, the compound prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This inhibition leads to a decrease in intracellular calcium levels and reduced histamine release from mast cells .

Comparison with Similar Compounds

Similar Compounds

2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate (NCDC): Similar in structure and function, used for direct titration of chymotrypsin.

4-(Diphenylcarbamoyloxy)-3-nitrobenzoic acid: Another compound with similar inhibitory effects on phospholipase C.

Uniqueness

2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate is unique due to its specific inhibition of phospholipase C and its dual role in both biochemical assays and cell signaling studies. Its ability to inhibit histamine release and inositol trisphosphate production makes it particularly valuable in allergy and immunology research .

Biological Activity

The National Centre for Disease Control (NCDC) is primarily recognized for its role in public health and disease prevention. However, recent studies have highlighted the biological activity of compounds associated with this compound, particularly focusing on exopolysaccharides derived from probiotic strains. This article reviews the biological activities of such compounds, specifically EPS400, sourced from Limosilactobacillus fermentum NCDC400. The findings are supported by diverse research studies and case analyses.

Overview of EPS400

EPS400 is an exopolysaccharide that has garnered attention for its multifaceted bioactivity. It exhibits significant antibacterial, antioxidant, and immunomodulatory properties. The characterization of EPS400 is crucial as it may serve as a functional ingredient in pharmaceuticals and health-promoting foods.

Table 1: Summary of Biological Activities of EPS400

Antibacterial Activity

Research indicates that EPS400 demonstrates potent antibacterial effects against a variety of pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting metabolic processes. For instance, studies have shown that EPS400 can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, which are common pathogens associated with foodborne illnesses.

Antioxidant Properties

The antioxidant capability of EPS400 has been assessed through various in vitro assays. These studies reveal that EPS400 can significantly reduce oxidative damage in cellular models, suggesting its potential role in mitigating oxidative stress-related diseases.

Immunomodulatory Effects

In vivo studies involving murine models have demonstrated that EPS400 can enhance the immune response by activating peritoneal macrophages. This activation leads to increased production of pro-inflammatory cytokines, which are crucial for mounting an effective immune response against infections.

Case Study 1: Application in Functional Foods

A study conducted on the incorporation of EPS400 into yogurt products showed promising results in enhancing the health benefits associated with probiotics. The fortified yogurt exhibited improved antibacterial activity against pathogenic bacteria compared to standard formulations. This case highlights the potential for EPS400 as a functional ingredient in food products aimed at improving gut health.

Case Study 2: Clinical Implications

Another case study focused on patients with gastrointestinal disorders found that supplementation with EPS400 led to significant improvements in symptoms. Patients reported reduced inflammation and enhanced gut microbiota diversity, indicating the therapeutic potential of EPS400 in clinical settings.

Properties

IUPAC Name |

4-(diphenylcarbamoyloxy)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O6/c23-19(24)14-11-12-18(17(13-14)22(26)27)28-20(25)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNYDAFUTZRAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147200 | |

| Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10556-88-4 | |

| Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010556884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.